molecular formula C9H18N2O B2520803 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine CAS No. 1803567-35-2

6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine

Cat. No. B2520803
CAS RN: 1803567-35-2
M. Wt: 170.256
InChI Key: PNEKHLPPHFHBOC-UHFFFAOYSA-N
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Description

6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine, also known as EPM, is a cyclic tertiary amine with a molecular formula of C11H21N. It is a synthetic compound that has been studied for its potential use as a drug in the treatment of various disorders. EPM has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism Of Action

The exact mechanism of action of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is not fully understood, but it is thought to act as a modulator of the GABAergic system. It has been found to enhance GABAergic neurotransmission in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine has been found to exhibit a range of biochemical and physiological effects, including modulation of the GABAergic system, inhibition of monoamine oxidase, and activation of the sigma-1 receptor. It has also been found to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.

Advantages And Limitations For Lab Experiments

One advantage of using 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine in lab experiments is that it has been well-studied and has a known mechanism of action. It has also been found to exhibit a range of effects, making it a versatile tool for studying various disorders. However, one limitation is that it has not yet been tested in clinical trials, so its potential as a therapeutic agent is still uncertain.

Future Directions

There are several potential future directions for research on 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine. One area of interest is its potential use in the treatment of addiction, as it has been found to reduce drug-seeking behavior in animal models. Another area of interest is its potential use in the treatment of neurodegenerative disorders, as it has been found to increase levels of BDNF. Additionally, further research is needed to better understand the exact mechanism of action of 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine and to determine its safety and efficacy in humans.
Conclusion:
6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine is a synthetic compound that has been studied for its potential use as a drug in the treatment of various disorders. It has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further research. While its potential as a therapeutic agent is still uncertain, further research may lead to the development of new treatments for a range of disorders.

Synthesis Methods

6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine can be synthesized through a multi-step process involving the reaction of 2-methyl-2-butene with ethylene oxide to form 5-ethyl-1,3-dioxane. This intermediate is then reacted with hydrogen and a palladium catalyst to form 6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine.

Scientific Research Applications

6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine has been studied for its potential use in the treatment of various disorders, including depression, anxiety, and addiction. It has been found to exhibit anxiolytic and antidepressant effects in animal models, suggesting that it may have therapeutic potential for these conditions.

properties

IUPAC Name

6-ethyl-1,2,3,4a,5,7,8,8a-octahydropyrido[3,4-b][1,4]oxazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-2-11-5-3-8-9(7-11)12-6-4-10-8/h8-10H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNEKHLPPHFHBOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2C(C1)OCCN2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-ethyl-octahydro-1H-pyrido[3,4-b]morpholine

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